

## In Vitro Activity of BO-1165 Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of **BO-1165**, a monobactam antibiotic, against a range of Gram-negative bacteria. The data presented is compiled from key studies and is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

# Core Efficacy Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of **BO-1165** has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC<sub>50</sub> and MIC<sub>90</sub> values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for **BO-1165** against various clinically relevant Gram-negative bacteria. For comparative purposes, data for other  $\beta$ -lactam antibiotics are also included.

Table 1: Comparative In Vitro Activity of **BO-1165** and Other  $\beta$ -Lactam Antibiotics Against Enterobacteriaceae



| Bacterial<br>Species     | No. of Strains | Antibiotic | MIC₅₀ (mg/L) | MIC <sub>90</sub> (mg/L) |
|--------------------------|----------------|------------|--------------|--------------------------|
| Escherichia coli         | 100            | BO-1165    | ≤0.05        | 0.1                      |
| Aztreonam                | 0.1            | 0.2        |              |                          |
| Ceftazidime              | 0.2            | 0.39       |              |                          |
| Cefotaxime               | 0.1            | 0.2        |              |                          |
| Klebsiella<br>pneumoniae | 100            | BO-1165    | ≤0.05        | 0.1                      |
| Aztreonam                | 0.1            | 0.2        |              |                          |
| Ceftazidime              | 0.2            | 0.39       |              |                          |
| Cefotaxime               | 0.1            | 0.2        |              |                          |
| Klebsiella<br>oxytoca    | 50             | BO-1165    | ≤0.05        | 0.1                      |
| Aztreonam                | 0.1            | 0.2        |              |                          |
| Ceftazidime              | 0.2            | 0.39       |              |                          |
| Cefotaxime               | 0.1            | 0.2        |              |                          |
| Proteus mirabilis        | 50             | BO-1165    | 0.1          | 0.2                      |
| Aztreonam                | 0.1            | 0.2        |              |                          |
| Ceftazidime              | 0.2            | 0.39       |              |                          |
| Cefotaxime               | 0.1            | 0.2        |              |                          |
| Proteus vulgaris         | 50             | BO-1165    | 0.1          | 0.2                      |
| Aztreonam                | 0.1            | 0.39       |              |                          |
| Ceftazidime              | 0.39           | 0.78       |              |                          |
| Cefotaxime               | 0.1            | 0.2        |              |                          |
| Providencia<br>rettgeri  | 50             | BO-1165    | ≤0.05        | 0.1                      |



| Aztreonam               | 0.1  | 0.2     |       |      |
|-------------------------|------|---------|-------|------|
| Ceftazidime             | 0.2  | 0.39    | _     |      |
| Cefotaxime              | 0.1  | 0.2     | _     |      |
| Providencia<br>stuartii | 50   | BO-1165 | 0.2   | 0.39 |
| Aztreonam               | 0.39 | 0.78    |       |      |
| Ceftazidime             | 0.78 | 1.56    | _     |      |
| Cefotaxime              | 0.39 | 0.78    | _     |      |
| Morganella<br>morganii  | 50   | BO-1165 | 0.1   | 0.2  |
| Aztreonam               | 0.2  | 0.39    |       |      |
| Ceftazidime             | 0.39 | 0.78    | _     |      |
| Cefotaxime              | 0.2  | 0.39    | _     |      |
| Enterobacter cloacae    | 100  | BO-1165 | 0.2   | >100 |
| Aztreonam               | 0.39 | >100    |       |      |
| Ceftazidime             | 0.78 | >100    |       |      |
| Cefotaxime              | 0.39 | >100    |       |      |
| Serratia<br>marcescens  | 100  | BO-1165 | 0.2   | 0.78 |
| Aztreonam               | 0.39 | 1.56    |       |      |
| Ceftazidime             | 0.78 | 3.12    | _     |      |
| Cefotaxime              | 0.39 | 1.56    | _     |      |
| Salmonella spp.         | 50   | BO-1165 | ≤0.05 | 0.1  |
| Aztreonam               | 0.1  | 0.2     |       |      |
| Ceftazidime             | 0.2  | 0.39    | _     |      |
|                         |      |         | _     |      |



| Cefotaxime  0.1  0.2    Shigella spp.  50  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2                                                                                                                                                                                             |               |      |         |       |      |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|------|---------|-------|------|
| Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39    Cefotaxime  0.1  0.2    Citrobacter freundii  50  BO-1165  0.2  >100    Aztreonam  0.39  >100    Ceftazidime  0.78  >100    Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39    | Cefotaxime    | 0.1  | 0.2     |       |      |
| Ceftazidime  0.2  0.39    Cefotaxime  0.1  0.2    Citrobacter freundii  50  BO-1165  0.2  >100    Aztreonam  0.39  >100    Ceftazidime  0.78  >100    Cefotaxime  0.39  >100    Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39 | Shigella spp. | 50   | BO-1165 | ≤0.05 | 0.1  |
| Cefotaxime  0.1  0.2    Citrobacter freundii  50  BO-1165  0.2  >100    Aztreonam  0.39  >100                                                                                                                                                                                     | Aztreonam     | 0.1  | 0.2     |       |      |
| Citrobacter freundii  50  BO-1165  0.2  >100    Aztreonam  0.39  >100     Ceftazidime  0.78  >100     Cefotaxime  0.39  >100     Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2     Ceftazidime  0.2  0.39                                               | Ceftazidime   | 0.2  | 0.39    |       |      |
| freundii  50  BO-1165  0.2  >100    Aztreonam  0.39  >100    Ceftazidime  0.39  >100    Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39                                                                                         | Cefotaxime    | 0.1  | 0.2     |       |      |
| Ceftazidime  0.78  >100    Cefotaxime  0.39  >100    Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39                                                                                                                            |               | 50   | BO-1165 | 0.2   | >100 |
| Cefotaxime  0.39  >100    Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39                                                                                                                                                       | Aztreonam     | 0.39 | >100    |       |      |
| Yersinia enterocolitica  20  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39                                                                                                                                                                                 | Ceftazidime   | 0.78 | >100    |       |      |
| enterocolitica  BO-1165  ≤0.05  0.1    Aztreonam  0.1  0.2    Ceftazidime  0.2  0.39                                                                                                                                                                                              | Cefotaxime    | 0.39 | >100    |       |      |
| Ceftazidime 0.2 0.39                                                                                                                                                                                                                                                              |               | 20   | BO-1165 | ≤0.05 | 0.1  |
|                                                                                                                                                                                                                                                                                   | Aztreonam     | 0.1  | 0.2     |       |      |
| Cefotaxime 0.1 0.2                                                                                                                                                                                                                                                                | Ceftazidime   | 0.2  | 0.39    | _     |      |
|                                                                                                                                                                                                                                                                                   | Cefotaxime    | 0.1  | 0.2     | _     |      |

Table 2: In Vitro Activity of **BO-1165** Against Non-Fermenting Gram-Negative Bacteria



| Bacterial<br>Species        | No. of Strains | Antibiotic | MIC50 (mg/L) | MIC <sub>90</sub> (mg/L) |
|-----------------------------|----------------|------------|--------------|--------------------------|
| Pseudomonas<br>aeruginosa   | 100            | BO-1165    | 3.12         | 25                       |
| Aztreonam                   | 6.25           | 50         |              |                          |
| Ceftazidime                 | 1.56           | 12.5       |              |                          |
| Cefotaxime                  | 25             | >100       | _            |                          |
| Pseudomonas<br>cepacia      | 50             | BO-1165    | 1.56         | 6.25                     |
| Aztreonam                   | 3.12           | 12.5       |              |                          |
| Ceftazidime                 | 1.56           | 6.25       | _            |                          |
| Cefotaxime                  | 12.5           | 50         |              |                          |
| Pseudomonas<br>maltophilia  | 50             | BO-1165    | >100         | >100                     |
| Aztreonam                   | >100           | >100       |              |                          |
| Ceftazidime                 | 50             | >100       | <del>_</del> |                          |
| Cefotaxime                  | >100           | >100       | _            |                          |
| Acinetobacter calcoaceticus | 50             | BO-1165    | 25           | >100                     |
| Aztreonam                   | 50             | >100       |              |                          |
| Ceftazidime                 | 25             | >100       |              |                          |
| Cefotaxime                  | 50             | >100       |              |                          |

Table 3: In Vitro Activity of **BO-1165** Against Other Gram-Negative Bacteria



| Bacterial Species         | No. of Strains | Antibiotic | MIC Range (mg/L) |
|---------------------------|----------------|------------|------------------|
| Haemophilus<br>influenzae | 50             | BO-1165    | ≤0.05 - 0.1      |
| Aztreonam                 | 0.1 - 0.2      |            |                  |
| Ceftazidime               | 0.2 - 0.39     | _          |                  |
| Cefotaxime                | 0.1 - 0.2      | _          |                  |
| Neisseria<br>gonorrhoeae  | 50             | BO-1165    | ≤0.05 - 0.1      |
| Aztreonam                 | 0.1 - 0.2      |            |                  |
| Ceftazidime               | 0.2 - 0.39     | _          |                  |
| Cefotaxime                | 0.1 - 0.2      | _          |                  |

BO-1165 demonstrates excellent in vitro activity against a broad spectrum of Gram-negative bacteria, including the majority of Enterobacteriaceae.[1] Its activity is comparable or superior to that of aztreonam, cefotaxime, and ceftazidime against many of these isolates.[1] Notably, BO-1165 is highly active against Pseudomonas aeruginosa and Pseudomonas cepacia.[1] However, it shows limited activity against Pseudomonas maltophilia and Acinetobacter species. [1] BO-1165 is not active against Gram-positive or anaerobic bacteria.[1]

## **Experimental Protocols**

The in vitro activity of **BO-1165** was primarily determined using the agar dilution method. The following is a detailed description of the typical protocol employed.

# Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][3]

1. Preparation of Antimicrobial Stock Solutions:



- A stock solution of BO-1165 is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration.
- Serial twofold dilutions of the stock solution are then prepared in sterile distilled water or an appropriate buffer.
- 2. Preparation of Agar Plates:
- Molten Mueller-Hinton agar is prepared and sterilized.[4]
- The agar is cooled to and maintained at 45-50°C in a water bath.[4]
- The prepared antimicrobial dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 ml of antimicrobial solution to 18 ml of agar) to achieve the final desired concentrations in the agar plates.[4]
- The agar and antimicrobial mixture is thoroughly mixed and poured into sterile Petri dishes.
- A control plate containing no antimicrobial agent is also prepared.
- 3. Inoculum Preparation:
- The bacterial isolates to be tested are grown overnight on a suitable agar medium to obtain pure colonies.
- Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/ml).
- The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10<sup>4</sup> colony-forming units (CFU) per spot on the agar plate.[2]
- 4. Inoculation of Agar Plates:
- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.
- Each spot delivers a standardized volume of the bacterial suspension.



#### 5. Incubation:

 The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 16-20 hours under aerobic conditions.[2][3]

#### 6. Interpretation of Results:

- Following incubation, the plates are examined for bacterial growth.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3]



Click to download full resolution via product page

Workflow for MIC determination by agar dilution.

## **Mechanism of Action**

**BO-1165** is a member of the monobactam class of  $\beta$ -lactam antibiotics.[1] Its mechanism of action is consistent with other members of this class and involves the inhibition of bacterial cell wall synthesis.[5][6]

### Foundational & Exploratory





Specifically, monobactams target and bind to penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.[6][7] In Gram-negative bacteria, the primary target for many monobactams, including aztreonam which is structurally related to **BO-1165**, is PBP3.[8][9] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the formation of the septum during cell division.[8]

By binding to PBP3, **BO-1165** acylates the active site of the enzyme, rendering it inactive.[10] This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall.[5][11] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11] This bactericidal action is particularly effective against rapidly growing bacteria.

A significant advantage of **BO-1165** is its stability against many  $\beta$ -lactamases, which are enzymes produced by bacteria that can inactivate many other  $\beta$ -lactam antibiotics.[1] **BO-1165** was found to be stable against common plasmid- and chromosomally-mediated  $\beta$ -lactamases. [1]





Click to download full resolution via product page

Mechanism of action of **BO-1165** in Gram-negative bacteria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar dilution Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 3.8 Monobactams Nursing Pharmacology [wtcs.pressbooks.pub]
- 6. Monobactam Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- To cite this document: BenchChem. [In Vitro Activity of BO-1165 Against Gram-Negative Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667344#in-vitro-activity-of-bo-1165-against-gram-negative-bacteria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com